

Molecular weight and formula of Zoledronic acid-15N2,13C2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zoledronic acid-15N2,13C2

Cat. No.: B1140581

[Get Quote](#)

In-Depth Technical Guide to Zoledronic Acid-15N2,13C2

This technical guide provides comprehensive information on the isotopically labeled compound **Zoledronic acid-15N2,13C2**, intended for researchers, scientists, and professionals in drug development. The guide covers its fundamental physicochemical properties, detailed experimental protocols for its quantification, and an overview of its mechanism of action through key signaling pathways.

Physicochemical Properties

Zoledronic acid-15N2,13C2 is a stable isotope-labeled version of Zoledronic acid, a potent third-generation bisphosphonate. The incorporation of two 15N and two 13C isotopes makes it an ideal internal standard for quantitative analysis by mass spectrometry, providing a distinct mass shift from the unlabeled analyte while maintaining similar chemical and physical properties.

Quantitative Data Summary

The key quantitative data for **Zoledronic acid-15N2,13C2** and its unlabeled counterpart are summarized in the table below for direct comparison.

Property	Zoledronic acid-15N2,13C2	Zoledronic acid (unlabeled)
Molecular Formula	$C_3^{13}C_2H_{10}^{15}N_2O_7P_2$ ^{[1][2]}	$C_5H_{10}N_2O_7P_2$ ^{[3][4]}
Molecular Weight	276.06 g/mol ^{[1][2][5][6]}	272.09 g/mol ^{[4][7]}
Exact Mass	275.99710412 Da ^[5]	272.00176 Da
CAS Number	1189694-79-8 ^{[1][2][8]}	118072-93-8 ^{[3][4]}

Experimental Protocols

The quantification of Zoledronic acid in biological matrices is challenging due to its high polarity. The following protocols outline established methods for its analysis, where **Zoledronic acid-15N2,13C2** would serve as an ideal internal standard.

Quantification of Zoledronic Acid in Biological Fluids by LC-MS/MS

This protocol describes a common method for analyzing Zoledronic acid in samples like urine and blood plasma.^[1] The use of an isotopically labeled internal standard like **Zoledronic acid-15N2,13C2** is crucial for accurate quantification.

a. Sample Preparation and Derivatization:

- To a defined volume of the biological sample (e.g., urine or plasma), add a known amount of the internal standard (**Zoledronic acid-15N2,13C2**).
- Perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
- Evaporate the sample to dryness.
- Derivatize the analyte and internal standard by adding a solution of trimethylsilyl diazomethane (TMS-DAM).^[9] This step converts the polar phosphonic acid groups into less polar tetramethyl phosphonate esters, improving chromatographic retention on reversed-phase columns.^[9]

b. LC-MS/MS Analysis:

- Reconstitute the derivatized sample in a suitable solvent.
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Separate the derivatized Zoledronic acid from other components using a reversed-phase HPLC column.
- Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode.

c. Data Analysis:

- Determine the peak areas of the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
- Determine the concentration of Zoledronic acid in the unknown samples by interpolation from the calibration curve.

Extraction and Quantification of Zoledronic Acid from Bone Tissue

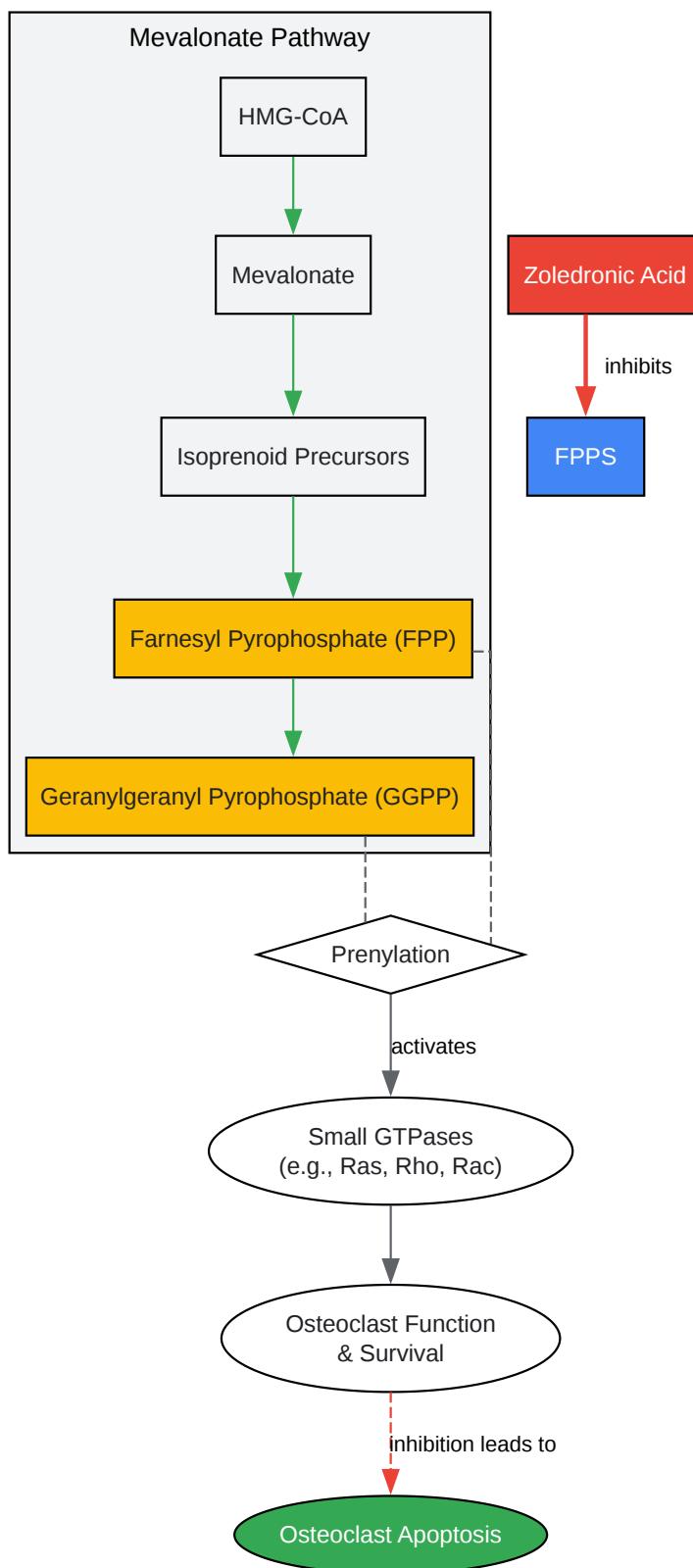
This protocol details a method for measuring Zoledronic acid concentrations in bone, a key target tissue.[\[9\]](#)[\[10\]](#)

a. Sample Preparation:

- Excise and clean the bone tissue of interest (e.g., femur, mandible).
- Add a known amount of **Zoledronic acid-15N2,13C2** as the internal standard.
- Extract Zoledronic acid from the bone matrix by incubation with phosphoric acid.[\[9\]](#)[\[10\]](#)

- Derivatize the extracted sample with TMS-DAM as described in the previous protocol.[9][10]

b. LC-MS/MS Analysis and Data Processing:

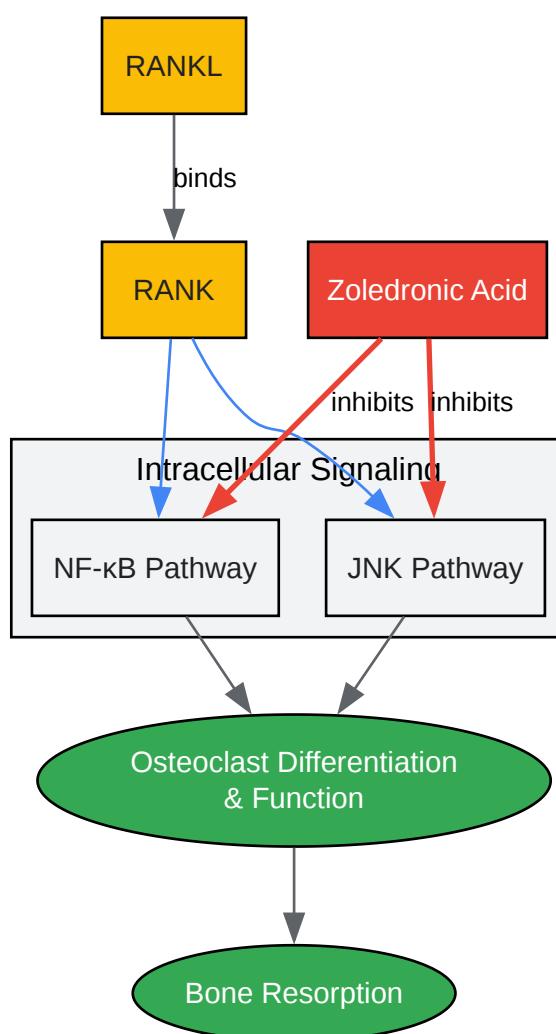

- Follow the LC-MS/MS analysis and data processing steps as outlined in the protocol for biological fluids.

Signaling Pathways and Mechanism of Action

Zoledronic acid exerts its therapeutic effects, particularly the inhibition of osteoclast-mediated bone resorption, by modulating key intracellular signaling pathways.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The primary molecular target of nitrogen-containing bisphosphonates like Zoledronic acid is the enzyme Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway.[4] Inhibition of FPPS disrupts the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for osteoclast function and survival. Disruption of this process leads to osteoclast apoptosis.[4][5]


[Click to download full resolution via product page](#)

Caption: Inhibition of FPPS by Zoledronic acid disrupts the mevalonate pathway.

Modulation of Osteoclast Differentiation and Function

Zoledronic acid also influences signaling pathways that are crucial for the differentiation and function of osteoclasts, primarily downstream of the interaction between Receptor Activator of Nuclear Factor- κ B Ligand (RANKL) and its receptor RANK.[2][5][8]

The binding of RANKL to RANK on osteoclast precursors initiates a signaling cascade that activates key transcription factors, including Nuclear Factor- κ B (NF- κ B) and activator protein-1 (AP-1), which is regulated by MAP kinases like c-Jun N-terminal kinase (JNK).[2][8] Zoledronic acid has been shown to suppress the activation of both the NF- κ B and JNK signaling pathways, thereby inhibiting osteoclast formation and bone resorption.[2][8][11]

[Click to download full resolution via product page](#)

Caption: Zoledronic acid inhibits RANKL-mediated NF- κ B and JNK signaling.

Experimental Workflow for Quantitative Proteomics

The use of stable isotope labeling extends to proteomics, enabling the quantitative analysis of protein expression and post-translational modifications in response to drug treatment. The following diagram illustrates a general workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to study the effects of Zoledronic acid on cellular signaling.

Caption: Workflow for SILAC-based quantitative proteomics with Zoledronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of zoledronic acid in human urine and blood plasma using liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zoledronic acid inhibits osteoclast differentiation and function through the regulation of NF- κ B and JNK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How zoledronic acid improves osteoporosis by acting on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]
- 6. scbt.com [scbt.com]
- 7. Zoledronic Acid | C5H10N2O7P2 | CID 68740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Zoledronic acid inhibits osteoclastogenesis and bone resorptive function by suppressing RANKL-mediated NF- κ B and JNK and their downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sop.washington.edu [sop.washington.edu]
- 10. Quantitation of Zoledronic Acid in Murine Bone by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zoledronic acid inhibits osteoclast differentiation and function through the regulation of NF-κB and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of Zoledronic acid-15N2,13C2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140581#molecular-weight-and-formula-of-zoledronic-acid-15n2-13c2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com